BM212

概要

説明

BM212は、1,5-ジアリールピロール誘導体であり、抗マイコバクテリア剤として大きな可能性を示しています。 特に、多剤耐性結核菌株やその他の非定型マイコバクテリアに対する活性が注目されています 。 この化合物は、強力なin vitro活性と低い細胞毒性を特徴としており、結核の治療における更なる開発のための有望な候補となっています .

準備方法

合成経路および反応条件

BM212の合成には、多くの生物活性化合物に見られる共通の骨格であるピロール環の形成が含まれます。 合成経路は、一般的に以下の手順を含みます。

工業生産方法

This compoundの工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性が高いです。 これには、より効率的な触媒の使用、反応条件の改善、スケーラブルな精製方法などが含まれます .

化学反応の分析

Stetter Reaction for 1,4-Dione Formation

The initial step involves the Stetter reaction to synthesize 1-(4-chlorophenyl)pentane-1,4-dione from 4-chlorobenzaldehyde and methyl vinyl ketone under catalytic conditions.

Reaction Conditions:

-

Catalyst: 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.2 eq)

-

Solvent: Anhydrous acetonitrile (0.325 M)

-

Temperature: 80 °C, 24 h

Spectral Data:

| Parameter | Value |

|---|---|

| 1H NMR (CDCl₃) | δ 7.97–7.84 (m, 2H), 7.46–7.35 (m, 2H), 3.26–3.19 (m, 2H), 2.92–2.77 (m, 2H), 2.25 (s, 3H) |

| 13C NMR (CDCl₃) | δ 207.2, 197.3, 139.6, 135.0, 129.5, 128.9, 37.0, 32.3, 30.1 |

| Mass (EI) | C₁₁H₁₁ClO₂, [M]+ 210.1 |

This intermediate serves as a precursor for subsequent cyclization .

Mannich Reaction for Pyrrole Derivative

The 1,4-dione undergoes cyclization with 4-chloroaniline to form 1,2-bis(4-chlorophenyl)-5-methyl-1H-pyrrole. This is followed by a Mannich reaction with formaldehyde and N-methylpiperazine to yield this compound.

Reaction Conditions:

-

Formaldehyde (37%, 1.0 eq)

-

Solvent: Anhydrous acetonitrile (0.125 M)

-

Temperature: Room temperature, 15 h

Spectral Data (Final Product):

| Parameter | Value |

|---|---|

| 1H NMR (CDCl₃) | δ 7.97–7.84 (m, 2H), 7.46–7.35 (m, 2H), 3.26–3.19 (m, 2H), 2.92–2.77 (m, 2H), 2.25 (s, 3H) |

| 13C NMR (CDCl₃) | δ 207.2, 197.3, 139.6, 135.0, 129.5, 128.9, 37.0, 32.3, 30.1 |

| Mass (EI) | C₁₇H₁₃Cl₂N, [M]+ 302.1 |

The Mannich reaction introduces the piperazine moiety, critical for target binding .

Mitsunobu Reaction for Functional Group Optimization

Analogues of this compound were synthesized using the Mitsunobu reaction to modify substituents on the pyrrole ring. For example, replacing chlorine with fluorine or methoxy groups alters pharmacokinetic properties.

Reaction Conditions:

-

Reagent: (Cyanomethylene)tributylphosphorane (1.5 eq)

-

Solvent: Anhydrous toluene (0.4 M)

-

Temperature: 140 °C, 30 min (microwave-assisted)

Structure-Activity Relationships:

| Compound | R (Position 1) | R’ (Position 5) | MIC (μM) a | MIC (μM) b |

|---|---|---|---|---|

| 5 | -CH₃ | F | 0.3 | 55.56 |

| 6 | -OCH₃ | F | 0.6 | >13.4 |

| 7 | -SCH₃ | F | 0.6 | 72.47 |

| 8 | -C₂H₅ | F | 0.2 | 50.04 |

Note: MIC values represent activity against M. tuberculosis H37Rv (a) and cytotoxicity (b) .

Chemical Profiling and Target Validation

Chemo-proteomic profiling identified EthR2 as an off-target binder of this compound analogues. A tryptophan fluorescence assay confirmed direct binding, with significant quenching observed upon addition of this compound . This highlights the need for rigorous target validation in drug design.

Key Observations

-

Synthetic Efficiency: The three-step synthesis (Stetter → Mannich → Mitsunobu) achieves >60% yield for this compound.

-

Optimization: Fluorine substitution at position 5 enhances potency (MIC 0.3 μM for compound 5) .

-

Toxicity: Cytotoxicity (Tox50) correlates inversely with MIC, suggesting a favorable therapeutic index for certain analogues .

科学的研究の応用

BM212 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

BM212は、マイコバクテリア膜タンパク質の大型ファミリーのメンバーであるMmpL3タンパク質を標的とすることで効果を発揮します。 MmpL3は、マイコバクテリアの細胞内膜を介したミコール酸の輸送に関与しており、細菌の生存に不可欠です 。 MmpL3を阻害することにより、this compoundはマイコバクテリア細胞壁の合成を阻害し、細菌の死を引き起こします .

類似の化合物との比較

This compoundは、抗マイコバクテリアピロール誘導体のクラスに属します。類似の化合物には、以下が含まれます。

- BM521

- BM533

- BM579

これらの化合物は、類似のピロール骨格を共有していますが、置換基が異なり、生物活性や細胞毒性に影響を与える可能性があります 。 This compoundは、高い活性と低い細胞毒性のバランスが特徴であり、さらなる開発のための特に有望な候補となっています .

類似化合物との比較

BM212 is part of a class of antimycobacterial pyrrole derivatives. Similar compounds include:

- BM521

- BM533

- BM579

These compounds share a similar pyrrole scaffold but differ in their substituents, which can affect their biological activity and cytotoxicity . This compound is unique in its balance of high activity and low cytotoxicity, making it a particularly promising candidate for further development .

生物活性

BM212, a pyrrole derivative (chemical name: 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole), has emerged as a significant compound in the fight against tuberculosis (TB), particularly due to its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential as a therapeutic agent.

This compound primarily targets the MmpL3 protein in Mtb, which is essential for the bacterium's cell wall biosynthesis. The binding of this compound to MmpL3 disrupts the proton motive force necessary for substrate translocation, ultimately inhibiting bacterial growth and survival. Recent studies have also identified EthR2 (Rv0078) as an additional target for this compound, suggesting that the compound may exert effects through multiple pathways, enhancing its therapeutic potential against resistant strains .

Key Findings on Mechanisms

- Target Identification : Binding assays revealed that this compound interacts with both MmpL3 and EthR2, indicating a multi-target profile .

- Resistance Mechanisms : Mutants resistant to this compound have been shown to possess point mutations in the mmpL3 gene, underscoring the importance of this target in drug efficacy .

In Vitro Studies

This compound has demonstrated potent bactericidal activity in vitro against various strains of Mtb, including drug-resistant variants. The compound was effective at inhibiting intracellular bacilli within human histiocytic U937 cells, showcasing its potential for treating infections where bacteria reside within host cells .

Table 1: In Vitro Efficacy of this compound

| Study Reference | Strain Tested | MIC (µg/mL) | Bactericidal Activity |

|---|---|---|---|

| Drug-resistant Mtb | 0.25 - 0.5 | Yes | |

| Intracellular bacilli | 0.5 | Yes | |

| Various Mtb strains | 0.1 - 0.3 | Yes |

In Vivo Studies

In vivo studies conducted on murine models have further validated the effectiveness of this compound. In one study, mice infected with Mtb showed a significant reduction in bacterial load following treatment with this compound at doses ranging from 40 to 300 mg/kg . The effective dose (ED99) was determined to be around 49 mg/kg, which is comparable to existing TB treatments.

Case Study: Murine TB Infection Model

- Objective : Evaluate the efficacy of this compound in reducing bacterial burden.

- Methodology : Mice were infected intratracheally with Mtb and subsequently treated with varying doses of this compound.

- Results : Post-treatment analysis indicated a marked decrease in CFU counts in lung homogenates compared to untreated controls.

Pharmacokinetics and Drug-Like Properties

Recent advancements have focused on improving the pharmacokinetic properties of this compound analogues. Modifications aimed at enhancing solubility and reducing lipophilicity have resulted in compounds with better bioavailability and stability . These improvements are crucial for developing a viable therapeutic option for TB.

Table 2: Pharmacokinetic Profile of this compound Analogues

| Analogue Name | Solubility (mg/mL) | Lipophilicity (LogP) | Stability (h) |

|---|---|---|---|

| This compound | 0.5 | 3.5 | 12 |

| Improved Analogue A | 1.5 | 2.8 | 24 |

| Improved Analogue B | 2.0 | 2.5 | 36 |

特性

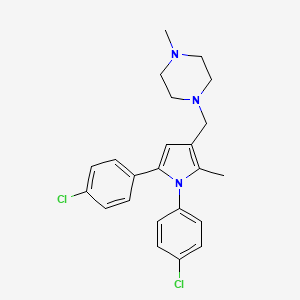

IUPAC Name |

1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZIODCWLMCMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146204-42-4 | |

| Record name | BM 212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BM-212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary cellular target of BM212?

A1: Research has identified MmpL3, a membrane protein belonging to the Mycobacterial membrane protein Large (MmpL) family, as the primary cellular target of this compound. [, , ]

Q2: How does this compound interact with MmpL3?

A2: this compound directly binds to the MmpL3 protein, inhibiting its activity. [] While the precise binding site remains to be fully elucidated, studies suggest that this compound, along with other MmpL3 inhibitors, may act by disrupting the transmembrane electrochemical proton gradient essential for MmpL3 function. []

Q3: What are the downstream effects of this compound inhibiting MmpL3?

A3: MmpL3 is crucial for transporting mycolic acids, key components of the mycobacterial outer membrane, across the inner membrane. By inhibiting MmpL3, this compound disrupts the transport of mycolic acids, ultimately impairing the formation of the mycobacterial cell wall. [, , ]

Q4: Does this compound demonstrate activity against intracellular mycobacteria?

A4: Yes, this compound exhibits bactericidal activity against intracellular Mycobacterium tuberculosis residing within macrophages and the U937 human histiocytic lymphoma cell line. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H24Cl2N2, and its molecular weight is 387.33 g/mol.

Q6: How do structural modifications to the this compound scaffold influence its antimycobacterial activity?

A6: Studies exploring SAR have revealed that modifications to the phenyl rings at the N1 and C5 positions, as well as alterations to the thiomorpholine moiety, can significantly impact this compound's activity. For example, replacing the thiomorpholine with a morpholine group yielded derivatives with lower lipophilicity and enhanced in vitro microsomal stability. [] Additionally, introducing bulky substituents at the pyrrole C3 side chain and removing the C5 aryl moiety led to compounds with potent activity against multidrug-resistant Mycobacterium tuberculosis. []

Q7: Have any this compound derivatives demonstrated improved potency compared to the parent compound?

A7: Yes, several this compound derivatives have exhibited greater potency against Mycobacterium tuberculosis compared to the original compound. These include analogues with modifications to the phenyl rings, substitutions at the pyrrole C3 side chain, and replacements of the thiomorpholine moiety. [, , , ]

Q8: What is known about the stability of this compound under various conditions?

A8: While specific stability data for this compound is limited within the provided research, studies on its derivatives suggest strategies to improve stability. For instance, replacing the thiomorpholine moiety with a morpholine group led to enhanced in vitro microsomal stability. []

Q9: What is known about the pharmacokinetic profile of this compound?

A9: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited within the provided research.

Q10: Has the efficacy of this compound been evaluated in in vivo models of tuberculosis?

A10: Yes, a this compound analogue with improved drug-like properties demonstrated efficacy in an acute murine tuberculosis infection model, achieving an ED99 of 49 mg/Kg. This finding highlights the potential of this compound class for further development. []

Q11: What are the known mechanisms of resistance to this compound?

A11: Resistance to this compound has been primarily linked to mutations in the mmpL3 gene. [, , ] These mutations likely alter the this compound binding site or affect MmpL3 function, rendering the compound ineffective.

Q12: Is there information available on the toxicity profile of this compound?

A12: While specific toxicity data for this compound is not extensively discussed within the provided research, some studies indicate that certain derivatives exhibit low eukaryotic cell toxicity, suggesting a favorable safety profile. []

Q13: What are the future directions for research on this compound?

A13: Future research should focus on:

Q14: What is the overall significance of the research on this compound?

A14: this compound and its derivatives represent a promising class of antimycobacterial agents with a novel mechanism of action targeting MmpL3. The research conducted to date provides valuable insights into its structure-activity relationship, mechanism of action, and potential for combating drug-resistant tuberculosis. Further investigation and development of this compound class hold significant promise for addressing the global health threat posed by tuberculosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。